Tyramine O-sulfate

Descripción general

Descripción

Tirosina O-sulfato: es un compuesto natural que se deriva del aminoácido tirosina. La tirosina O-sulfato se forma por la sulfatación de la tiramina, una amina biógena que juega un papel en varios procesos fisiológicos, incluyendo la neuromodulación y la regulación cardiovascular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La tirosina O-sulfato se puede sintetizar por la sulfatación de la tiramina utilizando enzimas sulfotransferasas. En entornos de laboratorio, esta reacción normalmente se lleva a cabo utilizando adenosina 3’-fosfato 5’-fosfosulfato como donante de sulfato . Las condiciones de reacción generalmente implican mantener un pH y una temperatura apropiados para garantizar una actividad enzimática óptima.

Métodos de producción industrial: La producción industrial de tirosina O-sulfato puede implicar el uso de enzimas sulfotransferasas recombinantes para catalizar la sulfatación de la tiramina. Este proceso se puede escalar optimizando las condiciones de reacción, como la concentración de sustrato, la concentración de enzimas, el pH y la temperatura para lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La tirosina O-sulfato experimenta varias reacciones químicas, que incluyen:

Oxidación: La tirosina O-sulfato se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir la tirosina O-sulfato de nuevo en tiramina.

Sustitución: Los grupos sulfato se pueden sustituir por otros grupos funcionales bajo condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden usar reactivos como los haluros de alquilo para reacciones de sustitución.

Principales productos:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Tiramina.

Sustitución: Diversos derivados fenil sustituidos.

Aplicaciones Científicas De Investigación

Biological Role and Metabolism

Tyramine O-sulfate is formed through the sulfation of tyramine, a biogenic amine derived from the amino acid tyrosine. This sulfation process is catalyzed by sulfotransferases, which are enzymes that transfer sulfate groups to various substrates, including small molecules and biomolecules. The presence of this compound in biological systems indicates its potential role in metabolic pathways and physiological functions.

Clinical Research Applications

1. Predictive Biomarker for Antidepressant Response

A study investigated the relationship between tyramine sulfate excretion and antidepressant response in patients undergoing treatment with imipramine and phenelzine. Results indicated that lower levels of tyramine sulfate were associated with positive responses to phenelzine, suggesting that this compound excretion may serve as a predictive biomarker for antidepressant efficacy in certain populations .

2. Association with Migraine and Headaches

Research has shown that patients with migraine exhibit significantly lower urinary excretion of tyramine sulfate compared to healthy controls following an oral tyramine challenge. This suggests a potential deficit in tyramine conjugation among migraine sufferers, indicating that this compound may play a role in headache pathophysiology . The findings highlight the importance of considering comorbid conditions such as depression when studying migraine severity.

Food Science Applications

This compound has been detected in various food sources, including poultry and certain meats, which raises its profile as a potential biomarker for dietary intake. This could have implications for food safety and nutritional studies, particularly regarding the consumption of tyramine-rich foods and their effects on health .

Pharmacological Investigations

1. Drug Metabolism Studies

This compound is involved in the metabolism of drugs within the liver, particularly in hepatoma cells. Studies have demonstrated that human hepatoma cells actively sulfate tyramine, leading to the production of this compound. Understanding this metabolic pathway can provide insights into drug interactions and the pharmacokinetics of medications processed by sulfotransferases .

2. Neurological Implications

Sulfation modifications of neurotransmitters such as dopamine have been shown to influence behavioral outcomes in various species, including mice and insects. This suggests that this compound may play a role in neurological processes, potentially affecting mood regulation and behavior through its influence on neurotransmitter activity .

Summary Table of Applications

Case Studies

Case Study 1: Antidepressant Response Prediction

A double-blind trial involving 62 patients assessed the correlation between tyramine sulfate levels and treatment responses to antidepressants. The study found significant differences in tyramine sulfate excretion between responders and non-responders to phenelzine, highlighting its potential use as a predictive marker .

Case Study 2: Migraine and Comorbidity

In a study examining headache types, patients with both migraine and major depression showed significantly lower tyramine sulfate levels compared to those with either condition alone. This underscores the complexity of migraine pathophysiology and the potential role of this compound in understanding headache disorders .

Mecanismo De Acción

La tirosina O-sulfato ejerce sus efectos interactuando con dianas moleculares y vías específicas. Actúa como sustrato para las enzimas sulfotransferasas, que catalizan la transferencia de grupos sulfato a varios sustratos. Este proceso de sulfatación juega un papel crucial en el metabolismo y la desintoxicación de las aminas biógenas . La tirosina O-sulfato también influye en la liberación de catecolaminas, que son importantes neurotransmisores implicados en la regulación de la presión arterial y otras funciones fisiológicas .

Comparación Con Compuestos Similares

Compuestos similares:

Tirosina O-sulfato: Otro compuesto de fenilsulfato derivado del aminoácido tirosina.

Feniletilamina O-sulfato: Un compuesto de fenilsulfato derivado de la feniletilamina.

Dopamina O-sulfato: Un compuesto de fenilsulfato derivado del neurotransmisor dopamina.

Singularidad: La tirosina O-sulfato es única en su papel específico como sustrato para las enzimas sulfotransferasas y su participación en el metabolismo de la tiramina. A diferencia de otros compuestos similares, la tirosina O-sulfato tiene efectos fisiológicos distintos, incluido su papel en la modulación de la liberación de catecolaminas y sus posibles aplicaciones terapéuticas .

Actividad Biológica

Tyramine O-sulfate (TOS) is a sulfated derivative of tyramine, a biogenic amine commonly found in various foods and produced in the body. This compound has garnered attention due to its potential biological activities and implications in health and disease. This article explores the biological activity of TOS, including its metabolic pathways, physiological roles, and relevance in clinical settings.

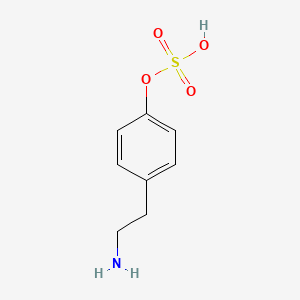

- Chemical Formula : CHNOS

- Molecular Weight : 217.24 g/mol

- Structure : this compound is classified as a phenylsulfate, indicating the presence of a sulfuric acid group conjugated to a phenyl group .

Metabolism and Excretion

This compound is primarily formed in the liver through the sulfation of tyramine by sulfotransferase enzymes. This metabolic conversion is crucial as it facilitates the excretion of tyramine from the body and regulates its physiological effects. Studies have shown that individuals with certain psychiatric conditions, such as melancholia, excrete significantly lower amounts of urinary TOS following tyramine loading tests compared to healthy controls. This suggests that TOS may serve as a potential biomarker for mood disorders .

Neurotransmission Modulation

Tyramine and its sulfated form are known to influence neurotransmitter release, particularly norepinephrine. TOS may modulate synaptic transmission and neuronal excitability, which has implications for mood regulation and anxiety disorders. The sulfation process alters the bioactivity of tyramine, potentially reducing its ability to displace norepinephrine from storage vesicles .

Cardiovascular Effects

Research indicates that TOS may have cardiovascular implications due to its role in modulating blood pressure. Tyramine acts as a sympathomimetic agent; thus, its sulfated form could influence vascular tone and heart rate. Elevated levels of TOS have been associated with hypertensive responses in certain populations, highlighting its importance in cardiovascular health .

Mood Disorders

The relationship between TOS levels and mood disorders has been extensively studied. The Tyramine Challenge Test has been proposed as a marker for melancholia, where lower excretion levels of TOS correlate with depressive states. This finding emphasizes the need for further research into the role of trace amines like TOS in affective disorders .

Dietary Considerations

This compound is present in various foods, including aged cheeses, fermented products, and cured meats. Individuals with specific dietary restrictions or those taking monoamine oxidase inhibitors (MAOIs) must monitor their intake due to potential interactions leading to hypertensive crises .

Research Findings and Case Studies

Propiedades

Número CAS |

30223-92-8 |

|---|---|

Fórmula molecular |

C8H11NO4S |

Peso molecular |

217.24 g/mol |

Nombre IUPAC |

[4-(2-aminoethyl)phenyl] hydrogen sulfate |

InChI |

InChI=1S/C8H11NO4S/c9-6-5-7-1-3-8(4-2-7)13-14(10,11)12/h1-4H,5-6,9H2,(H,10,11,12) |

Clave InChI |

DYDUXGMDSXJQFT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCN)OS(=O)(=O)O |

SMILES canónico |

C1=CC(=CC=C1CCN)OS(=O)(=O)O |

Key on ui other cas no. |

30223-92-8 |

Descripción física |

Solid |

Sinónimos |

tyramine O-sulfate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.